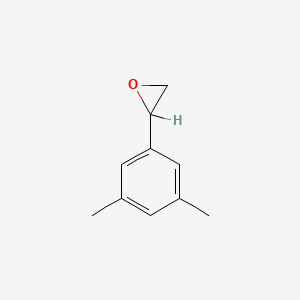

3,5-Dimethylstyrene oxide

概要

説明

3,5-Dimethylstyrene oxide is an organic compound with the molecular formula C10H12O It is a derivative of styrene oxide, where the aromatic ring is substituted with two methyl groups at the 3 and 5 positions

準備方法

Synthetic Routes and Reaction Conditions

3,5-Dimethylstyrene oxide can be synthesized through the epoxidation of 3,5-dimethylstyrene. The epoxidation reaction typically involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid over-oxidation and ensure high selectivity for the epoxide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as titanium silicalite, can further improve the selectivity and conversion rates of the epoxidation reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve the desired product quality and minimize by-products.

化学反応の分析

Types of Reactions

3,5-Dimethylstyrene oxide undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.

Reduction: The epoxide ring can be reduced to form the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions, often in the presence of a catalyst.

Major Products Formed

Diols: Formed through the oxidation of the epoxide ring.

Alcohols: Formed through the reduction of the epoxide ring.

Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.

科学的研究の応用

Polymer Synthesis

3,5-Dimethylstyrene oxide serves as a monomer in the production of various polymers. The polymerization of this compound can lead to materials with enhanced properties compared to traditional styrene-based polymers.

Properties and Benefits

- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability compared to polystyrene, making them suitable for applications requiring higher heat resistance.

- Mechanical Strength : The incorporation of this compound into polymer matrices enhances mechanical properties, including tensile strength and impact resistance.

Case Study: Polymerization Techniques

A study demonstrated the successful polymerization of this compound using radical initiators. The resulting polymers were characterized by their high molecular weights and favorable processing characteristics for injection molding and extrusion applications .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its derivatives are being explored for anti-cancer properties.

Cytotoxicity Studies

Research has indicated that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, compounds derived from this oxide were tested against human malignant cells using the MTT assay method, revealing significant cytotoxic effects at varying concentrations .

Material Science

The unique chemical structure of this compound allows it to be used in the development of advanced materials.

Applications in Coatings and Adhesives

- Coatings : The compound can be utilized in formulating high-performance coatings that require durability and resistance to environmental factors.

- Adhesives : Due to its chemical reactivity, it can serve as a key component in formulating adhesives with superior bonding capabilities.

Chemical Intermediate

This compound acts as an intermediate in the synthesis of other valuable chemicals. Its functional groups allow for further chemical modifications that can lead to a variety of products used in different industries.

Synthesis Pathways

The compound can undergo various transformations such as oxidation or reduction to yield different derivatives that find applications in pharmaceuticals and agrochemicals .

Data Summary Table

作用機序

The mechanism of action of 3,5-dimethylstyrene oxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

Similar Compounds

Styrene Oxide: The parent compound without the methyl substitutions.

2,4-Dimethylstyrene Oxide: A similar compound with methyl groups at the 2 and 4 positions.

4-Methylstyrene Oxide: A compound with a single methyl group at the 4 position.

Uniqueness

3,5-Dimethylstyrene oxide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. The presence of two methyl groups at the 3 and 5 positions can lead to steric effects that affect the compound’s behavior in various chemical reactions, making it distinct from other similar compounds.

生物活性

3,5-Dimethylstyrene oxide (C10H12O) is a compound derived from 3,5-dimethylstyrene, and it has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and its interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound is an epoxide, which typically enhances its reactivity and biological interactions compared to non-epoxidized forms.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies:

- DPPH Scavenging Activity : The compound showed a notable capacity to reduce DPPH radicals in vitro, indicating its potential as an antioxidant agent.

- ABTS Radical Scavenging : Similar results were observed with ABTS radicals, where this compound demonstrated concentration-dependent scavenging abilities.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines:

- HeLa Cell Line : Studies have shown that this compound exhibits significant cytotoxicity against HeLa cells, suggesting its potential use in cancer therapy.

- Concentration-Dependent Effects : The cytotoxic effects were found to be concentration-dependent, with higher concentrations leading to increased cell death.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Bromodomains : The compound acts as a competitive inhibitor of bromodomain interactions with acetylated lysines. This interaction plays a critical role in the regulation of gene transcription and has implications for cancer treatment .

- Oxidative Stress Modulation : By scavenging free radicals and inhibiting oxidative damage, the compound may help mitigate conditions associated with oxidative stress.

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various compounds including this compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals at varying concentrations .

- Cytotoxicity Assessment : In another investigation involving HeLa cells, this compound demonstrated significant cytotoxic effects. The study highlighted its potential therapeutic applications in oncology .

Data Table of Biological Activities

| Activity Type | Method Used | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant reduction of DPPH radicals |

| Antioxidant | ABTS Scavenging | Concentration-dependent radical scavenging |

| Cytotoxicity | HeLa Cell Line Assay | Significant cytotoxicity observed |

| Bromodomain Inhibition | X-ray Crystallography | Competitive inhibition confirmed |

特性

IUPAC Name |

2-(3,5-dimethylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-8(2)5-9(4-7)10-6-11-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGIJOKJNYTJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001371 | |

| Record name | 2-(3,5-Dimethylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80648-26-6 | |

| Record name | 3,5-Dimethylstyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080648266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dimethylphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Dimethylstyrene oxide interact with biological molecules like DNA?

A: While the provided study [] does not directly investigate this compound, it explores the alkylating potential of various styrene oxide analogues. The research demonstrates that styrene oxides can react with nucleophilic sites on biological molecules like guanosine, a component of DNA. This alkylation occurs through the opening of the epoxide ring by nucleophilic attack. Although the study doesn't specifically analyze this compound, the presence of methyl substituents on the aromatic ring could influence its reactivity and alkylation potential compared to unsubstituted styrene oxide. Further research is needed to determine the specific reactivity and potential DNA alkylation by this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。